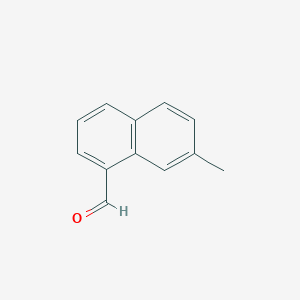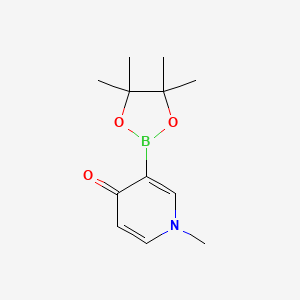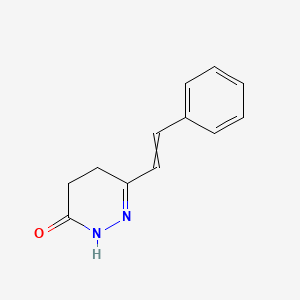
3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one is an organic compound that belongs to the pyridazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one can be achieved through several synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . The reaction typically requires a strong base such as butyllithium or sodium hydride in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-9-(2-Phenylethenyl)anthracene: Another compound with a phenylethenyl group, synthesized using the Wittig reaction.
Anthracene-based Derivatives: Compounds like 9-(4-phenylethynyl)-anthracene and 9,10-bis(phenylethynyl)anthracene, which have similar structural features and are synthesized through cross-coupling reactions.
Uniqueness
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one is unique due to its specific pyridazine ring structure fused with a phenylethenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
35990-92-2 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
3-(2-phenylethenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |
Clé InChI |
BHAMKLMGLDPCFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NN=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
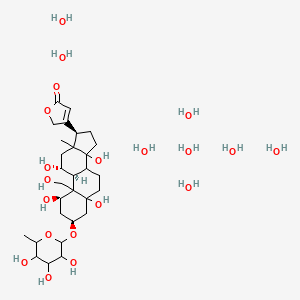
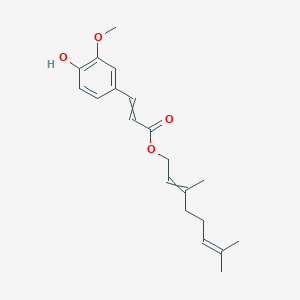

![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

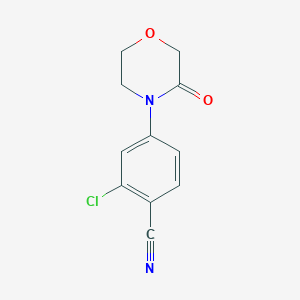
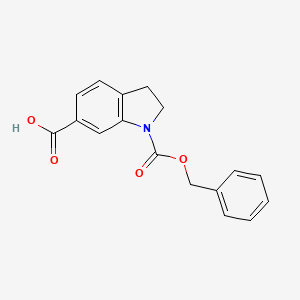

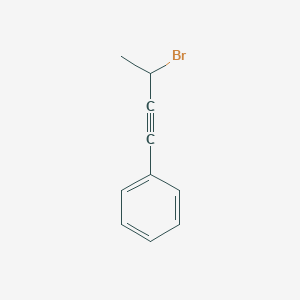
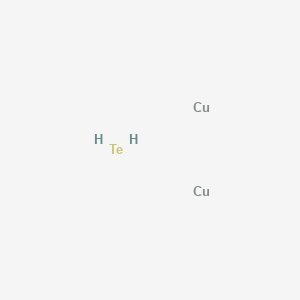
![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
